molecular formula C11H13NO B160286 1-Acetyl-1,2,3,4-tetrahydroquinoline CAS No. 4169-19-1

1-Acetyl-1,2,3,4-tetrahydroquinoline

Cat. No. B160286
CAS RN: 4169-19-1
M. Wt: 175.23 g/mol
InChI Key: RRWLNRQGJSQRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04738972

Procedure details

1,2,3,4-Tetrahydroquinoline (5 g, 0.038 mol) and triethylamine (4.55 g, 0.045 mol) were dissolved in 55 ml ether. Acetyl chloride (3.24 g, 0.041 mol) was added and the mixture stirred for 30 minutes, and poured into a mixture of 100 ml 1M HCl and 50 ml ether. The organic layer was separated, washed 1×100 ml 1M HCl and then 2×100 ml 5% NaHCO3, dried (K2CO3) and stripped to yield title product as an oil, 5.13 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19].Cl>CCOCC>[C:18]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
4.55 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
55 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed 1×100 ml 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2×100 ml 5% NaHCO3, dried (K2CO3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.